Cas no 1261898-34-3 (3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid)
3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%
- DTXSID70690997
- 3-Methoxy-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid
- 1261898-34-3
- MFCD18321597
- 3-[5-(METHOXYCARBONYL)THIOPHEN-3-YL]-5-METHOXYBENZOIC ACID
- 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid
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- MDL: MFCD18321597
- Inchi: 1S/C14H12O5S/c1-18-11-4-8(3-9(5-11)13(15)16)10-6-12(20-7-10)14(17)19-2/h3-7H,1-2H3,(H,15,16)
- InChI Key: WJOJWTRORRSRJI-UHFFFAOYSA-N
- SMILES: S1C(C(=O)OC)=CC(=C1)C1C=C(C=C(C(=O)O)C=1)OC
Computed Properties
- Exact Mass: 292.04054465Da
- Monoisotopic Mass: 292.04054465Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 373
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 101Ų
3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB328826-5g |
3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%; . |
1261898-34-3 | 95% | 5g |
€1159.00 | 2025-03-19 | |
| abcr | AB328826-5 g |
3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid, 95%; . |
1261898-34-3 | 95% | 5g |
€1159.00 | 2023-04-26 |
3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid Suppliers
3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 3-[5-(Methoxycarbonyl)thiophen-3-YL]-5-methoxybenzoic acid
3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid (CAS No. 1261898-34-3): An Overview of a Promising Compound in Medicinal Chemistry
3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid (CAS No. 1261898-34-3) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of benzoic acids and is characterized by the presence of a thiophene ring and methoxy substituents, which contribute to its distinct chemical and biological properties.
The molecular structure of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid consists of a benzene ring substituted with a methoxy group at the 5-position and a thiophene ring at the 3-position, which itself is substituted with a methoxycarbonyl group. This intricate arrangement provides the compound with a high degree of functional versatility, making it an attractive candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid in several therapeutic areas. One notable application is its use as an anti-inflammatory agent. Research has shown that this compound exhibits significant anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid has also been investigated for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the modulation of key signaling pathways such as p53 and Bcl-2, which are crucial for cell survival and proliferation. These findings underscore the potential of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid as a promising candidate for cancer therapy.
The pharmacokinetic properties of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its therapeutic efficacy. The high oral bioavailability and low toxicity observed in preclinical studies further support its potential as a viable drug candidate.
In terms of synthetic methods, several efficient routes have been developed for the preparation of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid. One common approach involves the coupling of 5-methoxybenzoyl chloride with 5-(methoxycarbonyl)thiopheneboronic acid using palladium-catalyzed cross-coupling reactions. This method provides high yields and purity, making it suitable for large-scale production.
The structural diversity and functional versatility of 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid have also led to its exploration in other areas such as materials science and organic synthesis. For instance, this compound has been used as a building block for the synthesis of more complex molecules with diverse applications in fields such as photovoltaics and optoelectronics.
In conclusion, 3-[5-(Methoxycarbonyl)thiophen-3-yl]-5-methoxybenzoic acid (CAS No. 1261898-34-3) is a multifaceted compound with significant potential in medicinal chemistry and beyond. Its unique structural features, combined with its promising biological activities and favorable pharmacokinetic properties, make it an attractive target for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to play a crucial role in advancing our understanding and treatment of various diseases.
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